An In-depth Technical Guide to 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one
An In-depth Technical Guide to 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, a heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the benzimidazolone scaffold.
Chemical Properties
5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one, also known by several synonyms, is a derivative of the benzimidazolone family.[1] Its core structure, characterized by a fused benzene and imidazole ring system with an amino and a methyl group, imparts unique chemical reactivity and stability.[1] This compound serves as a valuable intermediate in the synthesis of specialty dyes, pigments, and is of growing interest in pharmaceutical research as a building block for bioactive molecules.[1][2]
Physicochemical Data
A summary of the key physicochemical properties of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | [3] |
| CAS Number | 67014-36-2 | [2] |
| Molecular Formula | C₈H₉N₃O | [3] |
| Molecular Weight | 163.18 g/mol | [3][4] |
| Melting Point | >256°C (decomposes) | [5] |
| Boiling Point | 215 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 83.8 °C (Predicted) | [6] |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3 | 0.2 | [4] |
| InChI Key | ZCXIPVIGYBHUTQ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC2=C(C=C1N)NC(=O)N2 | [3] |
Spectral Data
Synthesis and Experimental Protocols
The synthesis of 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one can be achieved through a multi-step process, as outlined in various patents.[7][8][9][10] A general synthetic route involves the condensation of a substituted diaminobenzene with urea, followed by nitration and subsequent reduction.[7][8][9][10]
Synthesis of 5-methyl benzimidazolone (Intermediate)
A common starting point is the reaction of 3,4-diaminotoluene with urea in a suitable solvent.[7][8]
-
Reaction: 3,4-diaminotoluene is reacted with urea in a solvent such as o-dichlorobenzene.[7]
-
Conditions: The reaction mixture is heated to a temperature range of 130-185°C for several hours.[9]
-
Work-up: Upon cooling, the product, 5-methyl benzimidazolone, precipitates and can be isolated by filtration and washing.[7]
Nitration of 5-methyl benzimidazolone
The intermediate is then nitrated to introduce a nitro group onto the benzene ring.[7][8]
-
Reaction: 5-methyl benzimidazolone is treated with dilute nitric acid.[7][9]
-
Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 25-30°C.[9]
-
Product: This step yields 5-nitro-6-methyl benzimidazolone.[7]
Reduction of 5-nitro-6-methyl benzimidazolone
The final step is the reduction of the nitro group to an amino group to obtain the target compound.[7][8]
-
Reaction: 5-nitro-6-methyl benzimidazolone is reduced using methods such as catalytic hydrogenation or iron powder reduction.[9]
-
Catalyst: Catalysts like nickel or palladium on carbon can be employed for hydrogenation.[8]
-
Solvent System: The reduction can be performed in a solvent system like ethanol-water or DMF-water.[9]
-
Final Product: The reaction yields 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.[7]
Caption: General synthetic workflow for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
Potential Biological Activities and Signaling Pathways
While specific biological data for 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is not extensively documented, the broader class of benzimidazole and benzimidazolone derivatives exhibits a wide range of pharmacological activities.[11][12][13][14] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse therapeutic applications.[11][13][14]
Overview of Benzimidazole Derivatives' Activities
Benzimidazole-containing molecules have been reported to possess various biological properties, including:
-
Antimicrobial Activity: Effective against various bacterial and fungal strains.[11][15]
-
Anticancer Activity: Some derivatives have shown potent cytotoxic effects against different cancer cell lines.[12][15]
-
Antiviral Activity: Activity against a range of viruses has been observed.[14][15]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives exhibit anti-inflammatory and pain-relieving properties.[12][16]
-
Antihypertensive and Antiulcer Activities: These are also well-documented activities within this class of compounds.[12][17]
Given the structural similarity, it is plausible that 5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one could be a candidate for investigation into these biological activities.
Illustrative Signaling Pathway: NOD2 Inhibition
To illustrate a potential mechanism of action for benzimidazole derivatives, the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway is a relevant example. Certain benzimidazole diamides have been identified as selective inhibitors of this pathway, which is involved in the inflammatory response to bacterial components.[18]
Dysregulation of NOD2 signaling is associated with inflammatory disorders, making it a therapeutic target.[18] The identified benzimidazole inhibitors were found to block the response to muramyl dipeptide (MDP), a bacterial cell wall component, without directly inhibiting the downstream RIP2 kinase.[18] This suggests a specific interaction with the NOD2 signaling complex.[18]
Caption: Illustrative NOD2 signaling pathway and the point of inhibition by a benzimidazole derivative.
Analytical Methodologies
The analysis of benzimidazole derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the identification and quantification of these compounds.[19]
General HPLC Method for Benzimidazole Derivatives
A versatile HPLC method can be developed for the analysis of various benzimidazole derivatives.[19] The following provides a general workflow for such a method.
Caption: General workflow for the HPLC analysis of benzimidazole derivatives.
A satisfactory separation of benzimidazole derivatives can often be achieved using a C8 or C18 column with a gradient elution system composed of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[19] Detection is typically performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance.[19] Method validation, including linearity, accuracy, and precision, is essential for reliable results.[19]
Conclusion
5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one is a chemical compound with established applications as a synthetic intermediate and potential for further exploration in medicinal chemistry and materials science. While specific data on its biological activity are limited, the well-documented pharmacological profile of the benzimidazolone scaffold suggests that this compound could be a valuable subject for future research and development. The synthetic protocols and analytical methodologies outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this and related compounds.
References
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- 3. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 [amp.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 9. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 10. Preparation method of 5-amino-6-methyl benzimidazolone | Semantic Scholar [semanticscholar.org]
- 11. impactfactor.org [impactfactor.org]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. questjournals.org [questjournals.org]
- 14. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maaz.ihmc.us [maaz.ihmc.us]
- 16. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
